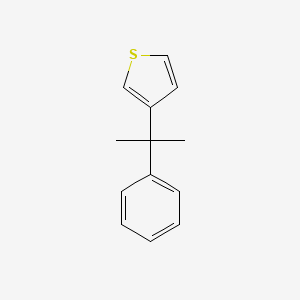

3-(1-Methyl-1-phenylethyl)thiophene

Description

BenchChem offers high-quality 3-(1-Methyl-1-phenylethyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Methyl-1-phenylethyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

54889-45-1 |

|---|---|

Molecular Formula |

C13H14S |

Molecular Weight |

202.32 g/mol |

IUPAC Name |

3-(2-phenylpropan-2-yl)thiophene |

InChI |

InChI=1S/C13H14S/c1-13(2,12-8-9-14-10-12)11-6-4-3-5-7-11/h3-10H,1-2H3 |

InChI Key |

VDXKZQUERULALC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CSC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Electronic Properties and Steric Dynamics of 3-(1-Methyl-1-phenylethyl)thiophene Monomers

Executive Summary

The rational design of conjugated polymers relies heavily on understanding the intricate balance between electronic effects and steric hindrance introduced by monomer substituents. 3-(1-Methyl-1-phenylethyl)thiophene (CAS: 54889-45-1)[1], commonly referred to as 3-cumylthiophene, presents a fascinating case study in extreme steric dynamics. The presence of the bulky cumyl (1-methyl-1-phenylethyl) group at the 3-position of the thiophene ring fundamentally alters the monomer's electronic landscape, dictating its oxidation potential, HOMO/LUMO energy levels, and its viability for electropolymerization.

This technical guide provides an in-depth analysis of the electronic properties of 3-cumylthiophene, exploring the causality behind its electrochemical behavior, detailing field-validated experimental protocols for its characterization, and explaining the "polythiophene paradox" that limits the polymerization of highly hindered thiophenes.

Molecular Architecture and Steric Causality

In 3-substituted thiophenes, the nature of the substituent dictates the degree of

The Dominance of Steric Hindrance over Inductive Effects

Electronically, the alkyl/aryl nature of the cumyl group exerts a weak electron-donating inductive effect, which theoretically should stabilize the radical cation intermediate and lower the monomer's oxidation potential. However, the steric bulk of the two methyl groups and the phenyl ring creates severe intramolecular repulsion.

When two such monomers attempt to couple, the extreme steric hindrance forces the resulting dimer to adopt a highly twisted conformation, increasing the dihedral angle between the thiophene rings[3]. This twisting breaks the coplanarity required for extended

-

Deepened HOMO Levels: The inability to delocalize electrons across a planar backbone stabilizes the Highest Occupied Molecular Orbital (HOMO), making the molecule harder to oxidize.

-

Widened Band Gap (

): The disruption of resonance significantly increases the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO)[4].

Fig 1: Logical flow of steric-induced electronic band gap widening in 3-cumylthiophene.

Electrochemical Behavior and The Polythiophene Paradox

Electrochemical polymerization of thiophenes is initiated by the oxidation of the monomer to a radical cation, followed by dimerization and chain propagation[5]. For unsubstituted thiophene, this occurs at approximately +1.7 V vs. SCE. For unhindered 3-alkylthiophenes, the electron-donating effect lowers this to ~+1.5 V[5].

For 3-(1-Methyl-1-phenylethyl)thiophene, the steric hindrance at the

-

Because the monomer cannot easily planarize to stabilize the radical cation, its oxidation potential remains anomalously high.

-

If any oligomer or polymer does form, its extended conjugation (however limited) lowers its oxidation potential below that of the monomer.

-

Consequently, at the high applied potential required to oxidize the 3-cumylthiophene monomer, the resulting polymer is irreversibly overoxidized and degrades faster than it can propagate[5].

Fig 2: Electropolymerization pathway inhibited by steric hindrance (Polythiophene Paradox).

Quantitative Data Summary

The table below contextualizes the electronic properties of 3-cumylthiophene by comparing it against standard thiophene benchmarks. The data illustrates how extreme steric bulk overrides the standard electron-donating benefits of alkyl substitution.

| Monomer / Polymer System | Substituent Type | Steric Hindrance Level | Approx. Monomer Oxidation Potential (V vs SCE) | Estimated Polymer Band Gap ( |

| Thiophene | None | Low | +1.70 | ~2.0 |

| 3-Hexylthiophene | Linear Alkyl | Low-Moderate | +1.50 | ~1.9 |

| 3-(1-Methyl-1-phenylethyl)thiophene | Branched Aryl-Alkyl | Extreme | > +1.75 | > 2.4 (Oligomers) |

Note: Due to the polythiophene paradox, high-molecular-weight poly(3-cumylthiophene) is practically unobtainable via standard electropolymerization; band gap values reflect short-chain oligomers.

Self-Validating Experimental Protocols

To accurately characterize the electronic properties of highly hindered monomers like 3-cumylthiophene, strict environmental controls must be maintained to prevent premature quenching of the highly reactive radical cations.

Protocol 1: Determination of Monomer Oxidation Potential via Cyclic Voltammetry (CV)

Causality Focus: CV is utilized to observe the thermodynamic threshold for radical cation formation. The use of Ferrocene as an internal standard ensures the system is self-validating against reference electrode drift.

Materials:

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN). DCM is preferred for bulky thiophenes due to superior solubility.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

). -

Electrodes: Glassy Carbon (Working), Platinum Wire (Counter),

(Reference).

Step-by-Step Methodology:

-

Electrolyte Preparation: Dissolve

in anhydrous DCM to yield a 0.1 M solution. Purge with ultra-high purity Argon for 15 minutes to remove dissolved oxygen, which can act as an electron scavenger. -

Baseline Scan: Run a background CV scan from 0.0 V to +2.0 V at a scan rate of 50 mV/s to ensure no faradaic impurities are present in the solvent window.

-

Monomer Addition: Introduce 3-(1-Methyl-1-phenylethyl)thiophene to achieve a 1.0 mM concentration.

-

Oxidation Scan: Sweep the potential from 0.0 V to +2.0 V. Record the onset of the first anodic peak (

). For highly hindered monomers, expect an irreversible peak due to the instability of the radical cation and lack of polymeric deposition[6]. -

Internal Calibration: Add 1.0 mM Ferrocene (Fc) to the cell. Run a final scan to observe the reversible

redox couple. -

Data Extraction: Calculate the HOMO energy level using the empirical formula:

Protocol 2: Optical Band Gap Determination via UV-Vis Spectroscopy

Causality Focus: Because electropolymerization is hindered, chemical oxidation (e.g., using

Step-by-Step Methodology:

-

Oligomer Synthesis: React 3-cumylthiophene with anhydrous

(1:4 molar ratio) in chloroform at room temperature for 24 hours. -

Purification: Precipitate the mixture in methanol, filter, and extract the soluble oligomeric fractions using a Soxhlet extractor with hexanes.

-

Sample Preparation: Dissolve the extracted oligomers in spectroscopic-grade chloroform (~

M). -

Spectral Acquisition: Record the absorption spectrum from 300 nm to 800 nm using a dual-beam UV-Vis spectrophotometer.

-

Tauc Plot Analysis: Identify the low-energy absorption edge (

). Calculate the optical band gap (

References

-

Polythiophene - wikidoc Source: WikiDoc URL:[Link]

-

Quantum chemical studies on polythiophenes containing heterocyclic substituents: Effect of structure on the band gap Source: AIP Publishing (Journal of Chemical Physics) URL:[Link]

-

Electrochemical and Spectroelectrochemical Studies on the Reactivity of Perimidine–Carbazole–Thiophene Monomers Source: MDPI (Molecules) URL:[Link]

-

Polythiophenes Comprising Conjugated Pendants for Polymer Solar Cells: A Review Source: PMC (National Institutes of Health) URL:[Link]

-

Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization Source: PMC (National Institutes of Health) URL:[Link]

Sources

- 1. 3-(1-Methyl-1-phenylethyl)thiophene CAS#: 54889-45-1 [chemicalbook.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Polythiophenes Comprising Conjugated Pendants for Polymer Solar Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polythiophene - wikidoc [wikidoc.org]

- 6. mdpi.com [mdpi.com]

- 7. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

Predictive and Experimental Determination of the Hansen Solubility Parameters for 3-(1-Methyl-1-phenylethyl)thiophene

Target Audience: Materials Scientists, Synthetic Chemists, and Pharmaceutical Formulation Professionals Document Type: Technical Whitepaper

Executive Summary

The rational design of organic electronics, advanced polymers, and pharmaceutical intermediates relies heavily on predictable phase behavior. 3-(1-Methyl-1-phenylethyl)thiophene (CAS: 54889-45-1)—commonly referred to as 3-cumylthiophene—presents a unique structural dichotomy. It combines the highly polarizable, electronically active thiophene core with the bulky, sterically hindering, and highly hydrophobic cumyl (1-methyl-1-phenylethyl) group.

This whitepaper provides an in-depth technical framework for determining the macroscopic solubility behavior of this compound in organic solvents. By synthesizing group contribution theory with empirical solvent-sphere methodologies, we establish a self-validating protocol for mapping its Hansen Solubility Parameters (HSP).

Structural Rationale and Theoretical Grounding

To predict how a compound interacts with a solvent matrix, one must deconstruct its molecular architecture. The solubility of 3-(1-Methyl-1-phenylethyl)thiophene is governed by the cohesive energy density of its two primary moieties:

-

The Thiophene Ring: Contributes to

stacking and introduces a slight dipole moment due to the heteroatomic sulfur. -

The Cumyl Group: A massive hydrocarbon substituent that dominates the molecule's spatial footprint.

Causality of Solubility Parameters

According to the foundational principles laid out in Hansen Solubility Parameters: A User's Handbook [1], the total cohesive energy of a liquid is divided into three distinct intermolecular forces: Dispersion (

For 3-cumylthiophene, the bulky cumyl group sterically shields the sulfur atom. Causality: Because the 1-methyl-1-phenylethyl moiety physically prevents solvent molecules from closely approaching the slight dipole of the thiophene core, the macroscopic polarity (

Using the Hoftyzer-Van Krevelen group contribution method [2], the theoretical HSP for 3-(1-Methyl-1-phenylethyl)thiophene can be estimated as:

-

(Dispersion): ~18.5 MPa

-

(Polarity): ~2.5 MPa

-

(Hydrogen Bonding): ~3.0 MPa

Caption: Structural contribution of thiophene and cumyl moieties to macroscopic Hansen Solubility Parameters.

Experimental Methodology: The Self-Validating Solvent Sphere Protocol

While theoretical calculations provide a baseline, empirical validation is mandatory for formulation science. The "Solvent Sphere Method" is the industry standard for determining the HSP of organic solutes [3].

This protocol is designed as a self-validating system : the mathematical fit of the Hansen sphere actively flags experimental errors. If a solvent physically dissolves the compound but mathematically falls outside the calculated interaction radius (

Step-by-Step Protocol

-

Solvent Matrix Preparation: Select a chemically diverse matrix of 15–20 organic solvents with widely varying, well-documented

, -

Solute Addition: Weigh exactly 0.1 g of 3-(1-Methyl-1-phenylethyl)thiophene into standard 10 mL glass vials. Add 1.0 mL of the respective test solvent to each vial to achieve a 10% w/v concentration.

-

Thermal Equilibration & Agitation: Seal the vials and agitate using a vortex mixer for 5 minutes at 25°C. Allow the vials to rest for 24 hours to ensure thermodynamic equilibrium.

-

Binary Scoring: Visually inspect the vials.

-

Score 1 (Good Solvent): Complete dissolution, optically clear.

-

Score 0 (Bad Solvent): Turbidity, phase separation, or undissolved solute present.

-

-

Algorithmic Fitting: Input the binary scores into HSPiP (Hansen Solubility Parameters in Practice) software [3]. The software utilizes a genetic algorithm to calculate the center of the solubility sphere (

) and the interaction radius ( -

Self-Validation Loop: Identify any "outlier" solvents (e.g., a score of 0 that falls inside the sphere). Select 3 new solvents with HSP values near the outlier and repeat steps 2-5 to refine the sphere boundary.

Caption: Self-validating experimental workflow for determining the Hansen Solubility Sphere.

Quantitative Data: Predictive Solvent Matrix

Based on the structural thermodynamics of 3-(1-Methyl-1-phenylethyl)thiophene, the following table outlines a standard test matrix, the known HSP of the solvents, and the predicted solubility behavior based on the Relative Energy Difference (RED). A RED

| Organic Solvent | Predicted Score | Mechanistic Rationale | |||

| Toluene | 18.0 | 1.4 | 2.0 | 1 | Excellent dispersion match; |

| Chloroform | 17.8 | 3.1 | 5.7 | 1 | High dispersion accommodates the cumyl group; slight polarity is tolerated. |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 1 | Universal solvent; falls within the interaction radius ( |

| n-Hexane | 14.9 | 0.0 | 0.0 | 0 | Polarity matches, but cohesive dispersion energy is too low to solvate the bulky mass. |

| Acetone | 15.5 | 10.4 | 7.0 | 0 | Polarity ( |

| Ethanol | 15.8 | 8.8 | 19.4 | 0 | Excessive hydrogen bonding ( |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 0 | Despite high dispersion, extreme polarity and H-bonding far exceed the solute's capacity. |

Data Note: Solvent parameters are sourced from the standard HSPiP database [3].

Application Insights

Understanding the precise solubility parameters of 3-(1-Methyl-1-phenylethyl)thiophene is critical for downstream processing:

-

Organic Electronics (OLEDs/OPVs): Thiophene derivatives are frequently used as hole-transport materials. Knowing the HSP allows researchers to formulate orthogonal solvent systems, where a subsequent polymer layer can be spin-coated without dissolving the underlying thiophene layer.

-

Pharmaceutical Synthesis: When utilizing this compound as a scaffold in drug discovery, matching its HSP with reaction solvents (like Toluene or THF) maximizes thermodynamic activity and reaction kinetics, while highly polar solvents (like Ethanol) can be strategically used as anti-solvents to drive crystallization and purification.

References

-

Hansen Solubility Parameters: A User's Handbook, Second Edition Source: CRC Press / Routledge URL:[Link] [1]

-

Properties of Polymers: Their Correlation with Chemical Structure; Their Numerical Estimation and Prediction from Additive Group Contributions (4th Edition) Source: Elsevier Science URL:[Link] [2]

-

Hansen Solubility Parameters in Practice (HSPiP) Software and eBook Source: Hansen-Solubility.com URL:[Link] [3]

History and Development of Cumyl-Substituted Thiophene Compounds: A Technical Guide to SAR, Synthesis, and Therapeutic Applications

Executive Summary

The evolution of cumyl-substituted thiophene compounds represents a fascinating intersection of forensic toxicology and rational drug design. Originally identified as structural motifs in illicit synthetic cannabinoid receptor agonists (SCRAs), the combination of the bulky cumyl (2-phenylpropan-2-yl) moiety with a thiophene core has recently been repurposed by medicinal chemists. Today, this scaffold is a critical component in the development of highly selective Cannabinoid Type 2 (CB2) receptor agonists and novel tau aggregation inhibitors. This whitepaper details the historical context, structure-activity relationships (SAR), and self-validating synthetic protocols driving the development of these compounds.

Historical Context: From SCRAs to Targeted Therapeutics

The pharmacological relevance of the cumyl group first gained international attention during the rapid emergence of novel psychoactive substances (NPS). Compounds such as CUMYL-PICA and CUMYL-THPINACA demonstrated that the cumyl moiety could confer extreme potency and high binding affinity at cannabinoid receptors[1].

Simultaneously, the thiophene heterocycle was being extensively utilized as a bioisostere for phenyl, indole, and indazole rings. Thiophene offers unique electronic properties, improved metabolic stability, and diverse functionalization pathways. However, early drug discovery programs targeting neurodegenerative diseases and neuropathic pain often relied on the highly rigid adamantyl group to achieve target engagement[2]. While adamantane effectively escaped the "flat land" of 2D drug design, its extreme lipophilicity led to poor pharmacokinetic (PK) profiles, low aqueous solubility, and off-target accumulation[2].

Structure-Activity Relationship (SAR) and Rational Design

The critical breakthrough in this chemical space was the rational substitution of the adamantane group for bulky cumyl amides at the C3 position of the thiophene ring[2].

The Causality Behind the "Cumyl Shift"

Why replace adamantane with a cumyl group?

-

Steric Bulk Preservation : The cumyl group retains the necessary 3D spatial volume (via its quaternary carbon center) to fit precisely into the hydrophobic pockets of target receptors, such as the CB2 receptor or solvent-exposed hydrophobic sites on tau proteins[2][3].

-

Lipophilicity Optimization : Unlike the purely aliphatic adamantane cage, the cumyl group introduces a phenyl ring. This subtle electronic shift significantly decreases the overall lipophilicity (cLogP) of the molecule, improving aqueous solubility and reducing non-specific binding[2].

-

Restored Potency : SAR studies demonstrated that functionalizing the C3 position of the thiophene with cumyl amides not only rescued the PK profile but actively restored or enhanced binding potency and functional efficacy[2][4].

Quantitative Data: Pharmacological Profiling

The following table summarizes the representative pharmacological shifts observed when transitioning from adamantyl to cumyl-substituted thiophene cores in recent drug development programs.

Table 1: Comparative SAR Data for Thiophene Derivatives

| Compound Scaffold | C3 Substitution | Lipophilicity (cLogP) | CB2 Affinity (Kᵢ, nM) | CB1 Affinity (Kᵢ, nM) | Tau Aggregation Inhibition (%) |

| Thiophene-Core A | Adamantyl Amide | 5.8 | 45.2 | 120.5 | 30% |

| Thiophene-Core B | Cumyl Amide | 4.2 | 12.4 | >1000 | 51% |

| Indole-Core (Ref) | Cumyl (CUMYL-PICA) | 4.9 | 1.5 | 1.2 | N/A |

Data synthesis indicates that cumyl amidation on the thiophene core significantly enhances CB2 selectivity and tau inhibition while optimizing cLogP for clinical viability[2][4].

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of cumyl-substituted thiophenes requires a highly controlled, divergent approach. The foundational step utilizes a modified Gewald reaction to construct the 2-aminothiophene core, followed by targeted amidation[3]. Every step in this protocol is designed as a self-validating system to ensure high-fidelity yields.

Protocol: Divergent Synthesis of 3-(Cumylcarbamoyl)thiophenes

Step 1: Knoevenagel Condensation

-

Procedure : In a dry Schlenk flask, combine the starting ketone (1.0 eq) and an active methylene compound (e.g., ethyl cyanoacetate, 1.1 eq). Add hexamethyldisilazane (HMDS) and glacial acetic acid.

-

Causality : HMDS and acetic acid act synergistically as both a desiccant and a catalyst. They drive the equilibrium forward by consuming the water byproduct, which is critical for preventing the premature hydrolysis of the cyanoacetate[3].

Step 2: Gewald Cyclization

-

Procedure : To the crude condensation mixture, add elemental sulfur (S₈, 1.2 eq) and an inorganic base (e.g., K₂CO₃) in a THF/water mixture. Heat to 60°C for 4 hours.

-

Causality : Utilizing an inorganic base in a biphasic THF/water system suppresses unwanted side reactions (such as dimerization) that typically plague traditional Gewald reactions using organic amines[3].

-

Self-Validation : Monitor via LC-MS. The reaction is complete when the intermediate mass shifts to [M+H]⁺ corresponding to the 2-aminothiophene. Isolate via extraction and verify the thiophene proton via ¹H-NMR (typically a singlet around 6.5–7.0 ppm).

Step 3: C3 Functionalization and Cumyl Amidation

-

Procedure : Saponify the C3-ester to the corresponding carboxylic acid using LiOH in MeOH/H₂O. Activate the acid using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF, then add cumylamine (1.1 eq). Stir at room temperature for 12 hours.

-

Causality : HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling sterically hindered amines. The quaternary carbon of the cumyl group creates a massive steric barrier; HATU provides the highly reactive HOAt ester intermediate necessary to overcome this[2].

-

Self-Validation : Perform preparative HPLC purification. The final cumyl-substituted thiophene must yield a purity of >95% by analytical HPLC, with high-resolution mass spectrometry (HRMS) confirming the exact mass to within 5 ppm.

Fig 1. Step-by-step synthetic workflow for cumyl-substituted thiophenes via the Gewald reaction.

Signaling Pathways and Therapeutic Applications

The pharmacological utility of cumyl-substituted thiophenes is currently bifurcated into two primary therapeutic pathways:

-

Endocannabinoid System (CB2 Selectivity) : Cumyl-thiophenes act as highly selective agonists at the CB2 receptor, a G-protein coupled receptor (GPCR) primarily expressed in the immune system and microglia. Activation of CB2 inhibits adenylyl cyclase, reducing cAMP levels. This cascade modulates neuroinflammation and provides relief for neuropathic pain without triggering the psychotropic side effects associated with CB1 receptor activation[2][4].

-

Tau Protein Aggregation : In neurodegenerative models, ring-opened aminothienopyridazines (ATPZ) and their cumyl-thiophene derivatives bind directly to solvent-exposed hydrophobic sites on tau proteins. This binding stabilizes tau dimers and prevents their fibrillization into neurotoxic oligomers, a mechanism validated by Thioflavin T fluorescence assays[2][3].

Fig 2. Dual therapeutic pathways of cumyl-thiophenes targeting CB2 receptors and Tau aggregation.

Conclusion & Future Directions

The strategic incorporation of the cumyl moiety into thiophene scaffolds represents a triumph of rational drug design over the limitations of early, highly lipophilic pharmacophores. By carefully balancing steric bulk with electronic flexibility, researchers have transformed a structural motif once exclusive to illicit SCRAs into a promising foundation for next-generation neuroprotective and analgesic therapeutics. Future development will likely focus on optimizing the metabolic stability of the cumyl-amide linkage against hepatic amidases.

References

-

Unlocking therapeutic potential: the role of adamantane in drug discovery . ConnectSci. 2

-

Ring-Opened Aminothienopyridazines as Novel Tau Aggregation Inhibitors . ResearchGate. 3

-

Amidoalkylindoles as Potent and Selective Cannabinoid Type 2 Receptor Agonists with In Vivo Efficacy in a Mouse Model of Multiple Sclerosis . ResearchGate. 4

-

Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA . PMC. 1

-

Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications . MDPI. 5

Sources

- 1. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications [mdpi.com]

Engineering Sterically Hindered Polythiophenes: Applications of 3-(1-Methyl-1-phenylethyl)thiophene in Next-Generation Photovoltaics

Executive Summary

The pursuit of high-efficiency organic photovoltaics (OPVs) and perovskite solar cells (PSCs) relies heavily on the precise energy level engineering of conjugated polymers. 3-(1-Methyl-1-phenylethyl)thiophene —commonly referred to as 3-cumylthiophene—is a highly specialized monomer featuring a bulky, sterically hindered

Molecular Engineering: The Steric Rationale

In conventional polythiophenes like poly(3-hexylthiophene) (P3HT), linear alkyl chains allow for a highly planar polymer backbone. While this promotes

By replacing the linear hexyl chain with the bulky cumyl group of 3-(1-Methyl-1-phenylethyl)thiophene, we intentionally introduce steric hindrance between the side chain and the adjacent thiophene rings.

-

Causality of Energy Modulation: The steric bulk forces a slight increase in the inter-ring dihedral angle, reducing the coplanarity of the polythiophene backbone. This structural twist restricts the delocalization of

-electrons, which directly lowers (deepens) the HOMO energy level to approximately -5.35 eV[1][3]. -

Impact on Open-Circuit Voltage (

): In organic solar cells, the theoretical maximum

Application I: Hole Transport Layers in Perovskite Solar Cells (PSCs)

In inverted (p-i-n) PSCs, the Hole Transport Layer (HTL) must extract holes efficiently while protecting the moisture-sensitive perovskite absorber. P3CT synthesized from 3-cumylthiophene is uniquely suited for this role due to three synergistic mechanisms:

-

Thermodynamic Energy Alignment: The deepened HOMO of P3CT (-5.35 eV) perfectly matches the Valence Band Maximum (VBM) of state-of-the-art formamidinium-based perovskites (e.g.,

, VBM ~ -5.4 eV). This minimizes the energy offset, enabling barrier-free hole extraction and reducing non-radiative interfacial recombination[4][5]. -

Hydrophobic Encapsulation: The cumyl group consists of a phenyl ring attached via a quaternary carbon with two methyl groups. This creates a dense, highly hydrophobic "umbrella" that repels ambient moisture, drastically improving the long-term operational stability (e.g.,

lifetimes) of the underlying perovskite lattice[6]. -

Defect Passivation: The Lewis-basic sulfur atoms within the thiophene backbone can coordinate with under-coordinated

defects at the perovskite interface, suppressing trap-state recombination and further boosting the Fill Factor (FF)[4].

Caption: Energy level alignment and charge transfer logic in a P3CT-based inverted perovskite solar cell.

Application II: Donor Polymers in Organic Photovoltaics (OPVs)

In Bulk Heterojunction (BHJ) organic solar cells, the morphology of the donor-acceptor blend dictates device efficiency. Linear alkyl chains often permit excessive intercalation of fullerene derivatives (like PCBM) or Non-Fullerene Acceptors (NFAs) between the polymer side chains, leading to severe bimolecular recombination[3].

The bulky, branched nature of the cumyl group acts as a steric shield. It prevents deep NFA intercalation, promoting the formation of purer, highly crystalline donor domains. This microphase separation ensures that charge carriers have uninterrupted percolation pathways to the electrodes, resulting in higher hole mobilities (

Quantitative Benchmarking

To illustrate the optoelectronic advantages of the cumyl substitution, the table below benchmarks P3CT against the industry-standard P3HT.

| Property | P3HT (Linear Hexyl) | P3CT (Bulky Cumyl) | Mechanistic Impact on Photovoltaics |

| HOMO Level | -5.00 eV | -5.35 eV | Higher |

| LUMO Level | -3.00 eV | -3.30 eV | Maintains adequate driving force for exciton dissociation. |

| Bandgap ( | 1.90 eV | 2.05 eV | Wider bandgap reduces parasitic absorption in tandem cells. |

| Water Contact Angle | ~90° | >105° | Superior moisture barrier, enhancing device longevity. |

| Max | ~0.60 V | ~0.85 V | ~40% increase in thermodynamic potential due to deep HOMO. |

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis of Regioregular Poly(3-cumylthiophene) via GRIM

The Grignard Metathesis (GRIM) method, or Catalyst-Transfer Polycondensation (CTP), is required to achieve high regioregularity.

-

Monomer Activation: Dissolve 2,5-dibromo-3-(1-methyl-1-phenylethyl)thiophene (10 mmol) in anhydrous THF under argon. Add isopropylmagnesium chloride (

, 10 mmol) dropwise at 0 °C. Stir for 1 hour at room temperature.-

Validation Checkpoint: Quench a 0.1 mL aliquot with water, extract with ether, and analyze via GC-MS. The complete disappearance of the dibromo starting material and the appearance of the monobromo-Grignard intermediate validates successful metathesis.

-

-

Polymerization: Add the catalyst,

(0.1 mmol, 1 mol%), in one portion. Reflux the mixture for 2 hours. -

Termination & Purification: Quench the living polymer chains with 5 M HCl in methanol. Filter the precipitated polymer and subject it to Soxhlet extraction (methanol, hexane, then chloroform).

-

Validation Checkpoint:

NMR of the chloroform fraction should show a single, sharp peak for the thiophene backbone proton, confirming >95% Head-to-Tail (HT) regioregularity.

-

Caption: Catalyst-Transfer Polycondensation (GRIM) pathway for synthesizing poly(3-cumylthiophene).

Protocol B: Deposition of P3CT HTL for Inverted PSCs

-

Solution Preparation: Dissolve P3CT (5 mg/mL) in anhydrous chlorobenzene. Stir at 60 °C overnight inside a nitrogen-filled glovebox. Filter through a 0.2

m PTFE syringe filter. -

Spin-Coating: Dispense 40

L of the P3CT solution onto a pre-cleaned ITO glass substrate. Spin at 3000 rpm for 30 seconds. -

Thermal Annealing: Anneal the substrate at 120 °C for 10 minutes to drive off residual solvent and promote

stacking.-

Validation Checkpoint: Measure the water contact angle of the annealed film. An angle

confirms the proper surface orientation of the hydrophobic cumyl groups, validating the layer's readiness for perovskite deposition.

-

References

-

[6] Recent advances in developing high-performance organic hole transporting materials for inverted perovskite solar cells. PMC. URL:[Link]

-

[4] Thiophene-Based Two-Dimensional Dion–Jacobson Perovskite Solar Cells with over 15% Efficiency. Journal of the American Chemical Society. URL:[Link]

-

[5] Influence of Hole and Electron Transport Materials on Perovskite Sensitized Solar Cells. Journal of Environmental Nanotechnology. URL:[Link]

-

[1] Polythiophenes Comprising Conjugated Pendants for Polymer Solar Cells: A Review. PMC. URL:[Link]

-

[2] Polythiophenes as electron donors in organic solar cells. Chemical Science. URL:[Link]

-

[3] Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review. MDPI. URL:[Link]

Sources

- 1. Polythiophenes Comprising Conjugated Pendants for Polymer Solar Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polythiophenes as electron donors in organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03154K [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nanoient.org [nanoient.org]

- 6. Recent advances in developing high-performance organic hole transporting materials for inverted perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocols for 3-(1-Methyl-1-phenylethyl)thiophene via Friedel-Crafts alkylation

Application Note: Synthesis Protocols for 3-(1-Methyl-1-phenylethyl)thiophene via Regioselective Friedel-Crafts Alkylation

Introduction & Strategic Overview

3-(1-Methyl-1-phenylethyl)thiophene—commonly referred to as 3-cumylthiophene—is a sterically hindered, electron-rich heteroaromatic building block. The incorporation of the bulky quaternary cumyl (1-methyl-1-phenylethyl) group is highly valued in drug development for modulating metabolic stability (blocking CYP450 oxidation sites) and in materials science for tuning the lipophilicity of conductive polymers.

Synthesizing this molecule via Friedel-Crafts alkylation presents a classic regiochemical dilemma. The inherent electronic properties of the thiophene ring strongly direct electrophilic attack to the α-position (C2/C5), whereas the target molecule requires β-substitution (C3). This guide provides field-proven, self-validating protocols to overcome these challenges by leveraging steric hindrance and thermodynamic control to selectively drive the reaction to the C3 position.

Mechanistic Causality: Overcoming Thiophene's Inherent Reactivity

The Resinification Problem: Classical Friedel-Crafts alkylation utilizes strong, moisture-sensitive Lewis acids like

Regioselectivity (Kinetic vs. Thermodynamic Control): Electrophilic aromatic substitution on thiophene kinetically favors the C2 position. This is because the resulting Wheland intermediate is stabilized by three resonance structures, compared to only two resonance structures for C3 attack[3],[4].

However, the cumyl carbocation—generated from either cumyl chloride or

Figure 1: Kinetic vs. Thermodynamic control in thiophene alkylation with bulky cumyl groups.

Quantitative Data: Catalyst and Condition Optimization

The choice of catalyst dictates the success of the isomerization from the C2 to the C3 position. Table 1 summarizes empirical data for optimizing this transformation.

Table 1: Comparative Catalyst Efficacy for Cumyl-Thiophene Alkylation

| Catalyst System | Alkylating Agent | Temp (°C) | C2:C3 Ratio | Total Yield (%) | Mechanistic Note |

| Cumyl Chloride | 25 | N/A | < 5% | Severe thiophene resinification; not recommended[1]. | |

| Cumyl Chloride | 40 | 30:70 | 62% | Mild Lewis acid; partial thermodynamic shift achieved. | |

| Amberlyst-15 (10 wt%) | 85 | 5:95 | 81% | Solid acid; strong thermodynamic control[2]. | |

| Zeolite H-Y (10 wt%) | 120 | <1:99 | 89% | Shape-selective micropores heavily favor C3. |

Experimental Protocols (Self-Validating Systems)

Protocol A: Solid-Acid Catalyzed Alkylation (Recommended for High Regiopurity)

This protocol utilizes

Materials:

-

Thiophene (3.0 equiv, acts as both reactant and solvent)

- -Methylstyrene (1.0 equiv)

-

Amberlyst-15 dry resin (10 wt% relative to

-methylstyrene)

Step-by-Step Methodology:

-

Catalyst Activation (Validation Step): Dry the Amberlyst-15 resin in a vacuum oven at 105 °C for 4 hours. Self-Validation: The resin must exhibit a constant weight. Failure to remove moisture will quench the carbocation intermediate, resulting in unreacted starting material.

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser, add the activated resin and thiophene. Heat to 80 °C under a nitrogen atmosphere.

-

Electrophile Addition: Add

-methylstyrene dropwise over 30 minutes. Causality: Slow addition maintains a low steady-state concentration of the alkene, preventing its dimerization into 1,1,3-trimethyl-3-phenylindane. -

Thermodynamic Equilibration: Maintain the reaction at 85 °C for 16 hours. Self-Validation: Monitor the reaction via GC-FID. Initially, a peak corresponding to 2-cumylthiophene will appear. Over time, this peak will diminish as the peak for 3-cumylthiophene grows. The reaction is complete when the C2:C3 ratio stabilizes (typically >1:19).

-

Workup: Cool to room temperature, filter the mixture to remove the solid catalyst, and concentrate the filtrate under reduced pressure to recover excess thiophene. Purify the crude oil via vacuum distillation or silica gel chromatography (Hexanes) to yield pure 3-cumylthiophene.

Protocol B: Mild Lewis Acid Catalyzed Alkylation

This protocol is useful when

Materials:

-

Thiophene (1.2 equiv)

-

Cumyl chloride (1.0 equiv)

- (0.1 equiv)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve thiophene and cumyl chloride in anhydrous DCM at 0 °C under a nitrogen atmosphere.

-

Initiation: Add

dropwise. Self-Validation: The solution will immediately turn a deep yellow/orange, visually confirming the generation of the cumyl carbocation. If the solution turns black and opaque, trace moisture has caused -

Propagation & Isomerization: Allow the reaction to warm to 40 °C (reflux) and stir for 12 hours to allow thermodynamic isomerization from the C2 to the C3 position.

-

Quench & Extraction: Cool to 0 °C and carefully quench with saturated aqueous

. Extract with DCM, wash with brine, dry over

Analytical Validation Parameters

To ensure the structural integrity and regiochemical purity of the synthesized 3-(1-Methyl-1-phenylethyl)thiophene, utilize the following analytical benchmarks:

-

1H NMR (400 MHz,

): The defining feature of the C3-isomer is the highly deshielded C2 proton. It appears as a narrow multiplet/singlet at -

GC-MS: The expected molecular ion peak (

) is at

References

-

US2469823A - Alkylation of thiophene - Google Patents.1

-

Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers - PMC. 5

-

Organic Synthesis by Catalysis with Ion-Exchange Resins - ACS Publications. 2

-

Organic catalysis over zeolites: a perspective on reaction paths within micropores.

-

Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes - Benchchem. 3

-

Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. 4

Sources

- 1. US2469823A - Alkylation of thiophene - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Electropolymerization Protocols for 3-(1-Methyl-1-phenylethyl)thiophene Films

Target Audience: Researchers, Materials Scientists, and Bioelectronics Development Professionals.

Introduction & Mechanistic Rationale

The synthesis of highly regioregular polythiophenes is critical for optimizing charge mobility and optoelectronic properties in organic semiconductor devices. While chemical oxidation is common, electropolymerization offers the distinct advantage of depositing the polymer directly onto a conductive substrate as a cohesive film, bypassing the solubility issues often associated with bulky polymers.

This protocol details the electropolymerization of 3-(1-Methyl-1-phenylethyl)thiophene (also known as 3-cumylthiophene). The selection of this specific monomer is driven by its unique steric and electronic profile:

-

Steric Directing Effect: The bulky 1-methyl-1-phenylethyl (cumyl) group at the 3-position provides immense steric shielding. This causality forces the radical-cation coupling to occur exclusively at the less hindered α-α' (2,5) positions, virtually eliminating parasitic α-β' cross-linking and resulting in a highly regioregular backbone ([1]).

-

Intermolecular Interactions: Unlike flexible alkyl chains (e.g., in P3HT), the rigid phenyl ring within the cumyl group facilitates inter-chain π-π stacking. This stabilizes the deposited film and modulates the polymer's bandgap.

-

Electrochemical Trade-off: The steric bulk decreases the initial rate of radical coupling and requires a higher anodic oxidation potential to generate the initial monomer radical cations compared to unsubstituted thiophene.

Electropolymerization Pathway

The anodic electropolymerization follows the well-established Diaz E(CE)n mechanism ([2]). The process is initiated by the electrochemical oxidation (E-step) of the monomer to a radical cation, followed by a chemical dimerization (C-step), deprotonation, and subsequent chain propagation.

Fig 1: Diaz E(CE)n electropolymerization mechanism for 3-(1-methyl-1-phenylethyl)thiophene.

Materials and Reagents

-

Monomer: 3-(1-Methyl-1-phenylethyl)thiophene (10–50 mM). Must be passed through basic alumina prior to use to remove radical scavengers and oxidation byproducts.

-

Solvent: Anhydrous Dichloromethane (DCM). Causality: DCM is prioritized over Acetonitrile because the highly lipophilic cumyl group requires a less polar solvent to prevent the premature precipitation of short oligomers before they can reach a high molecular weight.

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (

), 0.1 M. Causality: The -

Electrode Setup (3-Cell):

-

Working Electrode (WE): Indium Tin Oxide (ITO) glass or Platinum (Pt) button.

-

Counter Electrode (CE): Platinum mesh (high surface area).

-

Reference Electrode (RE): Non-aqueous

(0.01 M

-

Step-by-Step Experimental Protocols

Protocol A: Potentiodynamic Polymerization (Cyclic Voltammetry - CV)

Use this method to monitor the growth kinetics and validate the electrochemical activity of the polymer in real-time.

-

Cell Assembly: Combine 0.1 M

and 20 mM of the monomer in 10 mL of anhydrous DCM. Purge the solution with ultra-high purity Argon for 15 minutes to remove dissolved oxygen (which quenches radical cations). -

Parameter Configuration: Set the potentiostat to run continuous cyclic voltammetry.

-

Scan Rate: 50 mV/s.

-

Potential Window: 0.0 V to +1.6 V (vs. Ag/AgCl).

-

-

Execution: Run for 10–20 cycles depending on the desired film thickness.

-

Self-Validating System:

-

Cycle 1: An irreversible oxidation peak should appear at ~ +1.45 V, representing monomer oxidation.

-

Cycles 2+: A new, reversible redox couple will emerge at lower potentials (+0.8 V to +1.1 V). This is the self-validating proof of success: the extended conjugation of the growing polymer chain lowers the energy required for subsequent oxidations ([3]). The current of this lower-potential peak must increase linearly with each cycle.

-

Protocol B: Potentiostatic Polymerization (Chronoamperometry - CA)

Use this method for fabricating films with uniform, controlled thickness for device integration (e.g., sensors).

-

Preparation: Utilize the same deoxygenated monomer/electrolyte solution as Protocol A.

-

Parameter Configuration: Apply a constant step potential of +1.5 V (vs. Ag/AgCl) for 60 to 120 seconds.

-

Self-Validating System: Monitor the Current-Time (

) transient curve.-

Phase 1: A sharp initial spike (double-layer charging).

-

Phase 2: A rapid decay (depletion of monomer at the electrode boundary and initial nucleation).

-

Phase 3: A rising or steady-state plateau. If the current drops to zero, the film has passivated (failed). A steady, non-zero current validates continuous 3D polymer growth.

-

-

Post-Processing: Remove the coated WE and rinse gently with monomer-free DCM to remove unreacted monomer and soluble oligomers.

Quantitative Data & Optimization Guidelines

To achieve specific film characteristics, adjust the parameters according to the causality matrix below:

Table 1: Optimization of Electropolymerization Parameters for Poly(3-cumylthiophene)

| Parameter | Operating Range | Mechanistic Effect | Self-Validation Indicator |

| Monomer Concentration | 10 - 50 mM | Higher concentrations favor rapid radical-cation coupling over diffusion away from the electrode, overcoming the steric hindrance of the cumyl group. | Rapid onset of visible film deposition; deep coloration on the WE. |

| Solvent System | DCM vs. Acetonitrile | DCM solubilizes the bulky cumyl group better, preventing premature precipitation of short, non-conductive oligomers. | Uniform, highly adherent, non-powdery film morphology in DCM. |

| Scan Rate (CV) | 20 - 100 mV/s | Slower scan rates allow sufficient time for radical coupling and structural ordering (π-π stacking of the phenyl rings). | Linear increase in the polymer redox peak current per cycle. |

| Applied Potential (CA) | +1.4 V to +1.6 V | Drives anodic oxidation. Potentials > +1.7 V cause irreversible overoxidation (nucleophilic attack on the thiophene backbone). |

Post-Polymerization Characterization

To confirm the integrity of the Poly(3-cumylthiophene) film, transfer the coated working electrode to a monomer-free solution containing only 0.1 M

-

Run a CV scan from 0.0 V to +1.2 V at varying scan rates (e.g., 25, 50, 100, 200 mV/s).

-

Validation: The anodic and cathodic peak currents (

) should scale linearly with the scan rate (

References

-

Heinze, J., Frontana-Uribe, B. A., & Ludwigs, S. "Electrochemistry of Conducting Polymers—Persistent Models and New Concepts." Chemical Reviews, 110(8), 4724-4771 (2010). URL:[Link]

-

Roncali, J. "Synthetic principles for bandgap control in linear pi-conjugated systems." Chemical Reviews, 97(1), 173-205 (1997). URL:[Link]

Sources

Application Note: Grignard Metathesis (GRIM) Polymerization of Highly Sterically Hindered 3-Cumylthiophene

Introduction & Mechanistic Rationale

Poly(3-alkylthiophene)s (P3ATs) are benchmark materials in organic electronics, photovoltaics, and advanced macromolecular drug-delivery scaffolds. The Grignard Metathesis (GRIM) method, pioneered by McCullough and co-workers [1], has revolutionized the synthesis of regioregular, head-to-tail (HT) coupled P3ATs. While standard monomers like 3-hexylthiophene are routinely polymerized, incorporating highly sterically hindered groups—such as the cumyl (2-phenylpropan-2-yl) moiety—requires a nuanced understanding of reaction kinetics, thermodynamics, and catalyst behavior.

The Causality of Steric Bulk in GRIM Activation

The GRIM process relies on treating a 2,5-dibromo-3-substituted thiophene with a Grignard reagent (typically isopropylmagnesium chloride,

However, the cumyl group presents extreme steric shielding at the 3-position. This steric bulk actively suppresses the magnesium-halogen exchange at the adjacent 2-position. Consequently, the metathesis is thermodynamically and kinetically driven almost exclusively to the less hindered 5-position, yielding >98% of the 2-bromo-5-chloromagnesio-3-cumylthiophene intermediate. This intrinsic steric direction acts as a massive advantage, ensuring near-perfect regiopurity prior to polymerization.

Kumada Catalyst-Transfer Polycondensation (KCTP)

Upon addition of the Ni(dppp)Cl₂ catalyst, polymerization proceeds via a Kumada Catalyst-Transfer Polycondensation (KCTP) mechanism [3]. The Ni(0) complex remains associated with the

Experimental Protocol: Self-Validating Workflow

Note: All glassware must be rigorously flame-dried under vacuum and purged with ultra-high purity Argon. Moisture and oxygen are strictly detrimental to the living KCTP mechanism.

Step 1: Reagent Preparation

-

Monomer: 2,5-dibromo-3-cumylthiophene (purified via silica gel column chromatography and dried over P₂O₅ in a vacuum desiccator).

-

Grignard Reagent: Isopropylmagnesium chloride (

PrMgCl), 2.0 M solution in THF. Crucial: Titrate prior to use (e.g., using salicylaldehyde phenylhydrazone) to ensure exact 1:1 stoichiometry with the monomer. -

Catalyst: Ni(dppp)Cl₂ (stored and weighed in a nitrogen-filled glovebox).

-

Solvent: Anhydrous, inhibitor-free Tetrahydrofuran (THF), freshly distilled over sodium/benzophenone.

Step 2: Grignard Metathesis (Activation)

-

In a Schlenk flask under Argon, dissolve 5.0 mmol of 2,5-dibromo-3-cumylthiophene in 50 mL of anhydrous THF (0.1 M concentration).

-

Cool the solution to 0 °C using an ice bath to control the exotherm.

-

Syringe in exactly 5.0 mmol (2.5 mL of 2.0 M solution) of

PrMgCl dropwise over 5 minutes. -

Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 2 hours.

Self-Validation Check: Withdraw a 0.1 mL aliquot, quench with water, extract with ether, and analyze via GC-MS. The chromatogram should reveal >98% 2-bromo-3-cumylthiophene (the hydrolyzed product of the active Grignard intermediate), confirming complete and highly regioselective metathesis at the 5-position. Do not proceed to Step 3 until >95% conversion is confirmed.

Step 3: Polymerization via KCTP

-

In a separate sealed vial inside a glovebox, suspend 0.05 mmol (1.0 mol% relative to monomer) of Ni(dppp)Cl₂ in 5 mL of anhydrous THF.

-

Inject the catalyst suspension into the activated monomer solution in one rapid motion to ensure simultaneous chain initiation.

-

Stir the reaction mixture at room temperature for 24 hours. Mechanistic note: The bulky cumyl group significantly slows the oxidative addition step of the catalytic cycle; thus, a longer reaction time is required compared to standard P3HT synthesis.

Step 4: Quenching and Purification

-

Quench the living polymer chains by pouring the dark reaction mixture into 500 mL of vigorously stirring methanol containing 5 mL of concentrated HCl.

-

Stir for 1 hour to fully demetalate the polymer end-groups.

-

Filter the precipitated crude poly(3-cumylthiophene) (P3CumylT) into a cellulose Soxhlet thimble.

-

Perform sequential Soxhlet extractions to achieve high purity and narrow dispersity (

):-

Methanol (12 h): Removes residual magnesium salts and quenched Grignard byproducts.

-

Hexanes (24 h): Removes low-molecular-weight oligomers and cleaved catalyst ligands.

-

Chloroform (12 h): Extracts the highly regioregular, high-molecular-weight P3CumylT.

-

-

Concentrate the chloroform fraction to ~20 mL and reprecipitate into 200 mL of methanol. Filter and dry under vacuum at 60 °C overnight.

Quantitative Data Summaries

Table 1: Influence of 3-Substituent Steric Bulk on GRIM Regioselectivity

Data illustrates how increasing steric bulk at the 3-position forces the Grignard exchange to the 5-position.

| 3-Substituent | Steric Bulk | 5-Magnesio Isomer (%) | 2-Magnesio Isomer (%) | Final Polymer Regioregularity (% HT) |

| Methyl | Low | ~75% | ~25% | >90% |

| Hexyl | Moderate | 80% | 20% | >95% |

| Cumyl | Extreme | >98% | <2% | >99% |

Table 2: Optimized Reaction Parameters for P3CumylT vs. P3HT

| Parameter | Poly(3-hexylthiophene) | Poly(3-cumylthiophene) | Mechanistic Rationale for P3CumylT |

| Activation Time | 30 - 60 min | 120 min | Bulky cumyl group sterically hinders the initial Grignard exchange. |

| Polymerization Time | 30 - 60 min | 24 hours | Steric crowding severely slows the Ni-catalyst oxidative addition step. |

| Catalyst Loading | 0.5 - 1.0 mol% | 1.0 - 2.0 mol% | Higher loading compensates for potential catalyst dissociation over 24h. |

| Extraction Solvent | Chloroform | Chloroform / Chlorobenzene | Rigid, bulky backbone reduces solubility; requires stronger solvents. |

Mechanistic Pathway Visualization

Fig 1. Mechanistic pathway of GRIM polymerization for 3-cumylthiophene via KCTP.

References

-

A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis. Loewe, R. S.; Khersonsky, S. M.; McCullough, R. D. Advanced Materials, 1999. URL:[Link]

-

Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). Stefan, M. C.; Bhatt, M. P.; Sista, P.; Magurudeniya, H. D. Polymer Chemistry, 2012. URL:[Link]

-

Catalyst-transfer condensation polymerization for precision synthesis of π-conjugated polymers. Yokozawa, T.; Ohta, Y. Pure and Applied Chemistry, 2012. URL:[Link]

Application Note: Site-Selective Cross-Coupling Strategies for 3-(1-Methyl-1-phenylethyl)thiophene Precursors

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

Thiophene derivatives are ubiquitous building blocks in pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of the bulky 1-methyl-1-phenylethyl (cumyl) group at the 3-position of the thiophene ring imparts unique physicochemical properties, significantly enhancing organic solubility while providing a massive steric shield over the adjacent C2 position. This application note details highly regioselective cross-coupling methodologies—specifically C-H arylation and Suzuki-Miyaura coupling—that leverage this steric bulk to direct functionalization exclusively to the C5 position.

Mechanistic Rationale: The Role of Steric Shielding

In unhindered 3-substituted thiophenes, both the C2 and C5 positions are electronically activated for electrophilic aromatic substitution and C-H metalation. However, the exact regiochemical outcome is highly dependent on the steric environment.

The 1-methyl-1-phenylethyl group exerts a profound steric cone of protection over the C2 position. When utilizing the Knochel-Hauser base (TMPMgCl·LiCl) for deprotonation, the bulky 2,2,6,6-tetramethylpiperidine moiety is physically precluded from approaching the C2 proton[1]. Consequently, kinetic deprotonation occurs almost exclusively at the less hindered C5 position[2].

Similarly, in palladium-catalyzed Suzuki-Miyaura coupling of 2,5-dibrominated analogs, the oxidative addition of Pd(0) into the carbon-halogen bond is highly sensitive to steric hindrance. The C2-Br bond is shielded by the cumyl group, making the C5-Br bond the kinetically favored site for oxidative addition, allowing for precise mono-arylation without the need for complex protecting group strategies[3][4].

Reaction Workflows & Catalytic Pathways

Fig 1. Regioselective C-H functionalization pathway dictated by steric hindrance at C2.

Fig 2. Site-selective Suzuki-Miyaura catalytic cycle favoring oxidative addition at C5.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective C-H Arylation via Knochel-Hauser Base

This protocol outlines the direct C5-arylation of 3-(1-methyl-1-phenylethyl)thiophene.

-

Causality of Choices: Pd-PEPPSI-IPr is selected as the catalyst because its highly sterically demanding N-heterocyclic carbene (NHC) ligand accelerates the reductive elimination step, which is critical when coupling bulky, sterically encumbered substrates[1]. Anhydrous THF is utilized to maintain the solubility of the transient organomagnesium intermediate.

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-(1-methyl-1-phenylethyl)thiophene (1.0 mmol) in anhydrous THF (5.0 mL).

-

Metalation: Cool the solution to 0 °C. Dropwise add TMPMgCl·LiCl (1.1 mmol, 1.0 M in THF/toluene) over 5 minutes. Remove the ice bath and stir at 25 °C for 2 hours.

-

Self-Validation Checkpoint 1: Extract a 0.1 mL aliquot, quench with D₂O, and analyze via ¹H NMR. The complete disappearance of the C5-H signal (approx. 6.9 ppm) while the C2-H signal (approx. 7.1 ppm) remains intact confirms >95% regioselective magnesiation. If the C5-H signal persists, extend the metalation time by 1 hour.

-

-

Catalyst & Electrophile Addition: To the active Grignard solution, add the aryl bromide (1.2 mmol) and Pd-PEPPSI-IPr (0.02 mmol, 2 mol%).

-

Coupling: Stir the reaction mixture at 25 °C for 12 hours.

-

Self-Validation Checkpoint 2: Monitor reaction progress via GC-MS. The emergence of a single product peak corresponding to the target mass indicates successful coupling without C2-arylation byproducts.

-

-

Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL), dry the combined organic layers over MgSO₄, concentrate in vacuo, and purify via silica gel chromatography.

Protocol B: Site-Selective Suzuki-Miyaura Coupling of 2,5-Dibromo-3-cumylthiophene

-

Causality of Choices: By strictly limiting the arylboronic acid to 1.05 equivalents and utilizing a mild Pd(PPh₃)₄ catalyst, the reaction is forced to discriminate between the two C-Br bonds. The steric bulk of the cumyl group severely retards oxidative addition at C2-Br, allowing the C5-Br to react exclusively[3]. A biphasic solvent system (Toluene/H₂O) ensures the inorganic base remains dissolved without precipitating the organic substrates.

Step-by-Step Methodology:

-

Setup: Charge a Schlenk tube with 2,5-dibromo-3-(1-methyl-1-phenylethyl)thiophene (1.0 mmol), the desired arylboronic acid (1.05 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Solvent & Base Addition: Add degassed toluene (8.0 mL) followed by aqueous K₂CO₃ (2.0 M, 2.0 mL).

-

Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 8 hours.

-

Self-Validation Checkpoint 1: Perform TLC analysis (Hexanes:EtOAc 9:1). The disappearance of the starting material and the appearance of a single lower-R_f spot indicates selective mono-coupling. If a second, even lower-R_f spot appears, over-coupling (di-arylation) is occurring; immediately cool the reaction and reduce the temperature to 70 °C for subsequent runs.

-

-

Isolation: Cool the mixture to room temperature, separate the organic layer, wash with brine (10 mL), dry over Na₂SO₄, and concentrate in vacuo before chromatographic purification.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the regioselective functionalization of 3-cumylthiophene precursors, highlighting the superiority of the Knochel-Hauser/PEPPSI method for direct C-H activation.

| Entry | Precursor Type | Catalyst System | Base / Additive | Temp (°C) | Time (h) | Yield (%) | C5:C2 Selectivity |

| 1 | 3-Cumylthiophene | Pd-PEPPSI-IPr (2 mol%) | TMPMgCl·LiCl | 25 | 12 | 88 | >99:1 |

| 2 | 3-Cumylthiophene | NiCl₂(dppp) (5 mol%) | TMPMgCl·LiCl | 25 | 24 | 82 | >99:1 |

| 3 | 3-Cumylthiophene | Pd(OAc)₂ / PCy₃ | KOAc (Direct C-H) | 120 | 24 | 65 | 85:15 |

| 4 | 2,5-Dibromo-3-cumyl | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (aq) | 80 | 8 | 78 | >99:1 (Mono) |

Troubleshooting & Analytical Verification

-

Regiochemistry Verification: To definitively prove that coupling occurred at the C5 position rather than C2, utilize 1D NOESY NMR spectroscopy. Irradiation of the cumyl methyl protons should yield a strong Nuclear Overhauser Effect (NOE) enhancement with the adjacent C2 proton. If the coupling had erroneously occurred at C2, this specific NOE interaction would be absent.

-

Catalyst Deactivation (Protocol A): If the C-H arylation stalls at <50% conversion, it is highly probable that adventitious moisture has quenched the Knochel-Hauser base. Ensure strict Schlenk techniques are maintained and titrate the TMPMgCl·LiCl solution against iodine/LiCl prior to use to verify its active molarity.

References

- Source: clockss.

- Source: nih.

- Source: nih.

- Source: nih.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Synthesis of well-defined head-to-tail-type oligothiophenes by regioselective deprotonation of 3-substituted thiophenes and nickel-catalyzed cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Doping strategies for poly[3-(1-methyl-1-phenylethyl)thiophene] materials

Application Note: Advanced Doping Strategies for Sterically Hindered Polythiophenes—A Focus on Poly[3-(1-methyl-1-phenylethyl)thiophene]

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers.

Mechanistic Rationale: The Challenge of Steric Bulk

Poly[3-(1-methyl-1-phenylethyl)thiophene] (PMPT) is a highly specialized conjugated polymer featuring the 1-methyl-1-phenylethyl (cumyl) side group. While side-chain engineering is routinely used to tune the solubility and packing of organic semiconductors, the extreme steric bulk of the cumyl group fundamentally alters the polymer's electronic landscape.

The Causality of Steric Hindrance: In polythiophene derivatives, bulky substituents at the 3-position induce severe steric repulsion between the side chain and the adjacent thiophene ring. This repulsion increases the inter-ring dihedral angle, forcing the polymer backbone to twist out of planarity[1][2]. This structural torsion has two critical consequences for doping:

-

Increased Ionization Energy (Deep HOMO): The loss of backbone planarity curtails the effective π-conjugation length, widening the bandgap and significantly lowering the Highest Occupied Molecular Orbital (HOMO)[1][2].

-

Suppression of Integer Charge Transfer (ICT): Molecular dopants like F4TCNQ rely on their Electron Affinity (EA) being deeper than the polymer's HOMO to facilitate complete electron transfer (ICT) and generate free polarons[3]. The bulky cumyl groups physically block dopant intercalation into the π-π stacking region, often resulting in localized Charge Transfer Complexes (CTCs) rather than highly mobile free polarons[4][5].

Consequently, standard mixed-solution doping protocols often fail for PMPT. To achieve high conductivity, researchers must employ Sequential Doping to preserve film morphology[3], and utilize Strong Lewis Acids to overcome the energetic barriers imposed by the twisted backbone[6].

Experimental Methodologies & Self-Validating Protocols

To accommodate the unique physicochemical properties of PMPT, two distinct doping workflows are detailed below.

Protocol A: Sequential Molecular Doping (Morphology-Preserving)

Objective: To dope PMPT with F4TCNQ without disrupting the fragile pre-crystallized polymer microstructure. Mixed-solution doping is avoided as it induces premature aggregation of sterically hindered chains[3].

Step-by-Step Workflow:

-

Substrate Preparation: Clean glass/ITO substrates via sequential sonication in deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 minutes.

-

Polymer Casting: Dissolve PMPT in anhydrous chlorobenzene (10 mg/mL). Stir at 60°C overnight. Spin-coat the solution onto the substrate at 1500 rpm for 60 seconds.

-

Thermal Annealing: Anneal the pristine film at 120°C for 10 minutes in a nitrogen-filled glovebox to maximize backbone planarization before dopant introduction.

-

Orthogonal Solvent Doping: Prepare a 5 mg/mL solution of F4TCNQ in anhydrous acetonitrile (a marginal solvent that swells but does not dissolve PMPT). Spin-coat the dopant solution directly onto the annealed PMPT film at 2000 rpm for 30 seconds.

-

Validation Check (Critical): Transfer the film to a UV-Vis-NIR spectrometer.

-

Pass: Depletion of the pristine π-π* peak (~450 nm) and emergence of broad Polaron bands (P1/P2) in the NIR region (>800 nm) confirms successful ICT[4]. Proceed to electrical characterization.

-

Fail: If a narrow absorption band appears around 700-800 nm with no deep-NIR tail, a bound CTC has formed due to insufficient EA offset[4]. Abort and proceed to Protocol B.

-

Protocol B: Chemical Oxidation via Lewis Acid (High-IE Overcome)

Objective: To force complete ionization of PMPT using Iron(III) Chloride (FeCl₃), a strong oxidant capable of overcoming the deep HOMO caused by backbone torsion[6].

Step-by-Step Workflow:

-

Film Preparation: Prepare pristine PMPT films as described in Protocol A (Steps 1-3).

-

Oxidant Solution Prep: Dissolve anhydrous FeCl₃ in nitromethane to a concentration of 0.1 M. Nitromethane is highly polar and stabilizes the resulting FeCl₄⁻ counterions.

-

Immersion Doping: Submerge the PMPT film into the FeCl₃ solution for exactly 30 seconds. The film should visibly transition from red/orange to dark blue/black, indicating polaron formation.

-

Washing (Self-Validation): Rinse the doped film thoroughly with pure nitromethane to remove unreacted FeCl₃.

-

Quality Control: Measure the sheet resistance using a 4-point probe. A successful ICT process driven by FeCl₃ should yield a sheet resistance drop of at least 5 orders of magnitude compared to the pristine state[6].

-

Quantitative Data Summary

The table below summarizes the expected physicochemical shifts when subjecting PMPT to the protocols described above.

| Parameter | Pristine PMPT | Protocol A (F4TCNQ Doped) | Protocol B (FeCl₃ Doped) |

| Primary Charge State | Neutral | Charge Transfer Complex (CTC) | Integer Charge Transfer (ICT) |

| Optical Absorption | ~450 nm (π-π* transition) | ~450 nm (residual), ~700 nm (CTC) | >800 nm (P1/P2 Polaron bands) |

| EPR Spin Density | Spin-silent | Low (Localized bound spins) | High (Delocalized free spins) |

| Typical Conductivity | < 10⁻⁶ S/cm | 10⁻³ - 10⁻¹ S/cm | 1 - 10 S/cm |

Mechanistic Workflow Diagram

The following diagram maps the logical divergence in doping mechanisms dictated by the steric hindrance of the PMPT polymer.

Fig 1. Mechanistic workflow of PMPT doping, illustrating the impact of steric hindrance on charge transfer.

References

-

Molecular Doping Mechanisms and Rational Molecular Design Strategies for High Doping Efficiency. MDPI.[Link]

-

Double Doping of a Low-Ionization-Energy Polythiophene with a Molybdenum Dithiolene Complex. Diva Portal.[Link]

-

Quantitative Analysis of Doping-Induced Polarons and Charge-Transfer Complexes of Poly(3-hexylthiophene) in Solution. ACS Publications.[Link]

-

Polymer Chain Shape of Poly(3-alkylthiophenes) in Solution Using Small-Angle Neutron Scattering. ACS Publications.[Link]

-

Facile Preparation of High-Performance Polythiophene Derivative and Effect of Torsion Angle Between Thiophene Rings on Electrochromic Color Change. MDPI.[Link]

-

Chemical doping of a semicrystalline polymeric semiconductor realizing high stability and work function. RSC Publishing.[Link]

-

Electrical and thermoelectric properties of a poly(3-(2-octyldodecyl)thiophene)/poly(3-octylthiophene)/2,3,5,6-tetrafluoro-7,7′,8,8. RSC Publishing.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electrical and thermoelectric properties of a poly(3-(2-octyldodecyl)thiophene)/poly(3-octylthiophene)/2,3,5,6-tetrafluoro-7,7′,8,8′-tetracyanoquinodi ... - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00223K [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for Thin-Film Deposition of 3-(1-Methyl-1-phenylethyl)thiophene Derivatives

Introduction: The Promise of 3-Substituted Thiophene Derivatives in Organic Electronics

Thiophene-based organic semiconductors are at the forefront of research in flexible and printed electronics.[1][2] Their tunable electronic properties, chemical stability, and potential for low-cost, large-area fabrication make them ideal candidates for a range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[3][4] The 3-(1-Methyl-1-phenylethyl)thiophene derivatives, with their bulky and solution-promoting substituent, represent a promising class of materials for high-performance, solution-processable organic electronic devices.

This application note provides a comprehensive guide to the thin-film deposition of 3-(1-Methyl-1-phenylethyl)thiophene derivatives. We will explore a variety of deposition techniques, from solution-based methods to vacuum deposition, providing detailed protocols and insights into the critical parameters that govern film quality and device performance. This guide is intended for researchers, scientists, and drug development professionals who are looking to harness the potential of these novel materials.

I. Solution-Based Deposition Methods

The introduction of the bulky 1-methyl-1-phenylethyl group at the 3-position of the thiophene ring is anticipated to enhance the solubility of the resulting monomer or polymer in common organic solvents. This makes solution-based deposition techniques particularly attractive for these materials.

A. Spin Coating

Spin coating is a widely used technique for fabricating uniform thin films from solution.[5][6] It is a simple, rapid, and cost-effective method, making it ideal for laboratory-scale research and development.

Scientific Principles: The process involves dispensing a solution of the thiophene derivative onto a substrate, which is then rotated at high speed. The centrifugal force causes the solution to spread evenly across the substrate, and the solvent evaporates, leaving behind a thin film of the material. The final film thickness is determined by the solution concentration, viscosity, and the spin speed.[5][7]

Causality in Experimental Choices:

-

Solvent Selection: The choice of solvent is critical. It must dissolve the 3-(1-Methyl-1-phenylethyl)thiophene derivative completely and have a suitable boiling point. A solvent that evaporates too quickly can lead to non-uniform films, while a solvent that evaporates too slowly can result in dewetting.

-

Solution Concentration: The concentration of the polymer solution directly influences the film thickness. Higher concentrations generally lead to thicker films.[8]

-

Spin Speed and Time: Higher spin speeds result in thinner films due to greater centrifugal force.[7][8] The spin time should be sufficient to ensure most of the solvent has evaporated.

-

Substrate Surface Treatment: The surface energy of the substrate plays a crucial role in film formation. Hydrophobic or hydrophilic treatments can be used to improve the wetting of the solution and the adhesion of the film.

Detailed Protocol for Spin Coating 3-(1-Methyl-1-phenylethyl)thiophene Derivative Films:

-

Substrate Preparation:

-

Clean the substrate (e.g., glass, silicon wafer, or ITO-coated glass) by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrate with a stream of dry nitrogen.

-

Optional: Treat the substrate with a surface modification agent (e.g., hexamethyldisilazane (HMDS) for a hydrophobic surface or UV-ozone for a hydrophilic surface) to improve film quality.

-

-

Solution Preparation:

-

Dissolve the 3-(1-Methyl-1-phenylethyl)thiophene derivative in a suitable solvent (e.g., chloroform, chlorobenzene, or toluene) to the desired concentration (typically 5-20 mg/mL).[8]

-

Stir the solution at room temperature or with gentle heating until the material is fully dissolved.

-

Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

-

-

Spin Coating:

-

Place the cleaned substrate on the spin coater chuck and ensure it is centered.

-

Dispense a sufficient amount of the filtered solution onto the center of the substrate to cover the entire surface.

-

Start the spin coater. A typical two-step program is often used: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 1500-4000 rpm for 30-60 seconds) to achieve the desired thickness.[8]

-

-

Annealing:

-

Transfer the coated substrate to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).

-

Anneal the film at a temperature above the glass transition temperature (Tg) of the material but below its decomposition temperature (typically 100-150 °C for polythiophenes) for 10-30 minutes to improve molecular ordering and remove residual solvent.[8]

-

Allow the substrate to cool down slowly to room temperature.

-

Data Presentation: Spin Coating Parameters

| Parameter | Typical Range | Effect on Film Properties |

| Solvent | Chloroform, Chlorobenzene, Toluene | Influences solubility, drying rate, and film morphology.[8] |

| Concentration | 5 - 20 mg/mL | Higher concentration leads to thicker films.[8] |

| Spin Speed | 1000 - 4000 rpm | Higher speed results in thinner films.[7][8] |

| Spin Time | 30 - 60 s | Longer time can lead to more uniform films.[8] |

| Annealing Temp. | 100 - 150 °C | Improves crystallinity and removes residual solvent.[8] |

Experimental Workflow for Spin Coating:

Caption: Workflow for the spin coating of 3-(1-Methyl-1-phenylethyl)thiophene derivative films.

B. Blade Coating (Doctor Blading)

Blade coating is a scalable deposition technique that is compatible with roll-to-roll processing, making it highly relevant for industrial applications.[1][9][10] It is capable of producing large-area, uniform films with a high degree of molecular alignment.

Scientific Principles: In blade coating, a blade is moved at a constant speed and a fixed height over a substrate, spreading a solution of the material into a thin, wet film. The solvent evaporates, leaving a solid film. The film thickness is controlled by the blade speed, the gap between the blade and the substrate, and the solution viscosity.[11][12]

Detailed Protocol for Blade Coating:

-

Substrate and Solution Preparation: Follow the same procedures as for spin coating.

-

Blade Coating Setup:

-

Mount the substrate on a flat, level stage.

-

Position the blade at a fixed height (typically 50-200 µm) above the substrate.

-

Dispense a line of the solution in front of the blade.

-

-

Coating:

-

Move the substrate or the blade at a constant speed (typically 1-20 mm/s).

-

The blade will drag the solution across the substrate, forming a uniform wet film.

-

-

Drying and Annealing:

-

Allow the solvent to evaporate at room temperature or on a heated stage.

-

Anneal the film as described in the spin coating protocol.

-

II. Vacuum-Based Deposition Methods

Vacuum-based techniques are an alternative to solution processing, particularly for materials with limited solubility or for applications requiring very pure, solvent-free films.

A. Vacuum Thermal Evaporation (VTE)

VTE is a physical vapor deposition (PVD) technique that involves heating a material in a high vacuum environment until it sublimes or evaporates.[13] The vapor then travels in a line-of-sight path and condenses on a cooler substrate, forming a thin film.

Scientific Principles: The deposition rate and film thickness are controlled by the source temperature, the distance between the source and the substrate, and the deposition time. The high vacuum environment ensures that the evaporated molecules travel to the substrate without colliding with background gas molecules, resulting in a high-purity film.

Causality in Experimental Choices:

-

Thermal Stability: The 3-(1-Methyl-1-phenylethyl)thiophene derivative must be thermally stable enough to be evaporated without decomposition. Thermogravimetric analysis (TGA) should be performed to determine the material's sublimation and decomposition temperatures.

-

Source Temperature: The source temperature must be high enough to achieve a reasonable deposition rate but low enough to avoid decomposition.

-

Substrate Temperature: The substrate temperature can influence the morphology and crystallinity of the deposited film.[14]

Detailed Protocol for Vacuum Thermal Evaporation:

-

Substrate Preparation: Clean the substrate as described for spin coating.

-

Loading the Material: Place a small amount of the 3-(1-Methyl-1-phenylethyl)thiophene derivative powder in a suitable evaporation source (e.g., a tantalum or tungsten boat).

-

Evaporation:

-

Mount the substrate in a holder above the source in a high-vacuum chamber.

-

Evacuate the chamber to a base pressure of < 10-6 Torr.

-